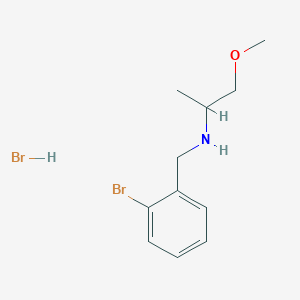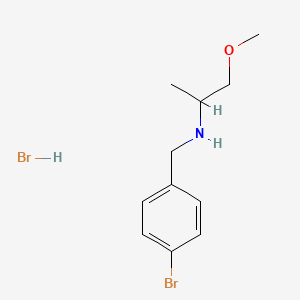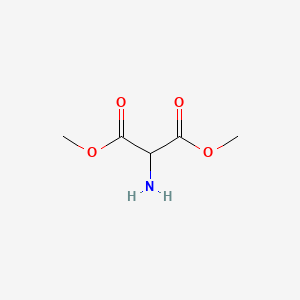
N-(2,4,5-Trimethoxybenzyl)cyclohexanamine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4,5-Trimethoxybenzyl)cyclohexanamine hydrobromide is a chemical compound with the molecular formula C16H26BrNO3.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4,5-Trimethoxybenzyl)cyclohexanamine hydrobromide typically involves the reaction of 2,4,5-trimethoxybenzyl chloride with cyclohexanamine in the presence of a base, followed by the addition of hydrobromic acid to form the hydrobromide salt . The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-(2,4,5-Trimethoxybenzyl)cyclohexanamine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Nucleophiles such as sodium azide or thiols in polar solvents
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted benzyl derivatives
Aplicaciones Científicas De Investigación
N-(2,4,5-Trimethoxybenzyl)cyclohexanamine hydrobromide has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of N-(2,4,5-Trimethoxybenzyl)cyclohexanamine hydrobromide involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2,4,5-Trimethoxybenzyl)cycloheptanamine hydrobromide
- N-(2,4,5-Trimethoxybenzyl)cyclopentanamine hydrobromide
- N-(2,4,5-Trimethoxybenzyl)cyclohexylamine hydrobromide
Uniqueness
N-(2,4,5-Trimethoxybenzyl)cyclohexanamine hydrobromide is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds.
Propiedades
IUPAC Name |
N-[(2,4,5-trimethoxyphenyl)methyl]cyclohexanamine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3.BrH/c1-18-14-10-16(20-3)15(19-2)9-12(14)11-17-13-7-5-4-6-8-13;/h9-10,13,17H,4-8,11H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSRYKGMEYGDDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CNC2CCCCC2)OC)OC.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(3-phenyl-5-isoxazolyl)methyl]amine ethanedioate hydrate](/img/structure/B6351851.png)
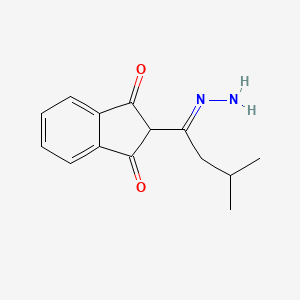
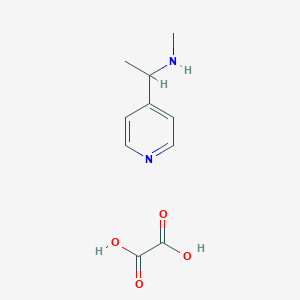


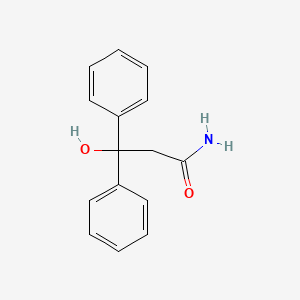
amine hydrobromide](/img/structure/B6351889.png)
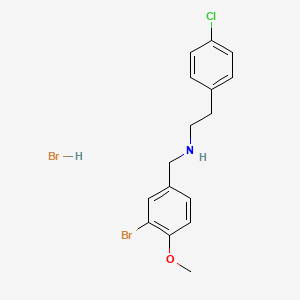
![N-[(4-methoxy-1-naphthyl)methyl]cyclohexanamine hydrobromide](/img/structure/B6351914.png)
![N-[(4-methoxy-1-naphthyl)methyl]cyclopentanamine hydrobromide](/img/structure/B6351918.png)
